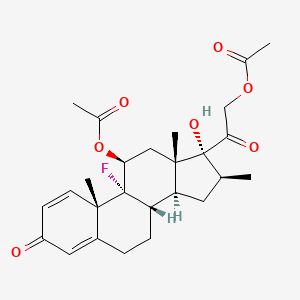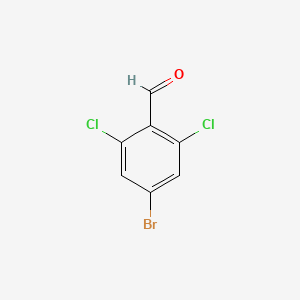
4-Bromo-2,6-dichlorobenzaldehyde
カタログ番号 B571002
CAS番号:
111829-72-2
分子量: 253.904
InChIキー: FXYQBYXIEVCPHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
4-Bromo-2,6-dichlorobenzaldehyde is an organic compound with a molecular weight of 253.91 . It is a solid substance at room temperature . The IUPAC name for this compound is 4-bromo-2,6-dichlorobenzaldehyde .
Synthesis Analysis
The synthesis of 2,6-dichlorobenzaldehyde, a related compound, involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light .Molecular Structure Analysis
The InChI code for 4-Bromo-2,6-dichlorobenzaldehyde is 1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H . The InChI key is FXYQBYXIEVCPHZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2,6-dichlorobenzaldehyde is a solid at room temperature . It has a molecular weight of 253.91 .科学的研究の応用
-
Optical Behavior Study
- Field : Material Science
- Application : 4-Bromo-2,6-dichlorobenzaldehyde is used in the growth of organic nonlinear optical crystals .
- Method : The optical properties of a 4B2MBN crystal were studied using UV-Vis analysis .
- Results : The results of this study are not explicitly mentioned in the source .
-
Synthesis and Characterization
- Field : Organic Chemistry
- Application : 4-Bromo-2,6-dichlorobenzaldehyde is used in the synthesis and characterization of photoactive molecules .
- Method : The angle between the surface normal vectors of the mean planes for the two phenyl rings was determined using Olex2 .
- Results : The results of this study are not explicitly mentioned in the source .
Safety And Hazards
特性
IUPAC Name |
4-bromo-2,6-dichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYQBYXIEVCPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dichlorobenzaldehyde | |
Synthesis routes and methods
Procedure details


4-Bromo-2,6-dichloroaniline (5, 80 g) was dissolved in acetone (640 mL), and a 48% hydrogen bromide aqueous solution (120 mL) was added, followed by stirring at 0° C. A sodium nitrite (32 g) aqueous solution (160 mL) was added dropwise thereto, the mixture was stirred for 30 minutes, and methyl acrylate (200 mL), and water (200 mL) were added, followed by stirring for 1 hour. At room temperature, cuprous oxide (2 g) was added, followed by stirring for 2 hours. The reaction solution was extracted with ethyl acetate, and purified by column chromatography to obtain methyl (E)-3-(4-bromo-2,6-dichlorophenyl)acrylate (48.5 g). Methyl (E)-3-(4-bromo-2,6-dichlorophenyl)acrylate (48.5 g) was dissolved in dichloromethane, an ozone gas was introduced at −70° C., and ozone oxidization was performed. To the reaction solution was added dimethyl sulfide (40 mL), and this was extracted with ethyl acetate to obtain 4-bromo-2,6-dichlorobenzaldehyde (6, 37.2 g).
Quantity
48.5 g
Type
reactant
Reaction Step One





Citations
For This Compound
3
Citations
The mechanism of peracetic acid interactions with MnIII complexes of meso-tetra(2,6-dichloro-4-R-phenyl)porphyrins (RTDCPPMnCl; R = CH3O, H, Br, Cl or NO2) in acetonitrile–acetic …
Number of citations: 23
pubs.rsc.org
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. HIF-1α protein level and activity is tightly regulated by the ubiquitin …
Number of citations: 0
chemrxiv.org
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. The HIF-1α protein level and activity are tightly regulated by the …
Number of citations: 7
pubs.acs.org
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

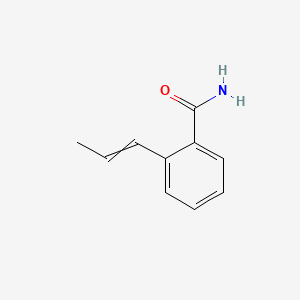
![(S)-1-Methoxy-2-methyloxy-3-hydroxy-7-(trifluoroacetylamino)-10-methylthio-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B570924.png)
![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)
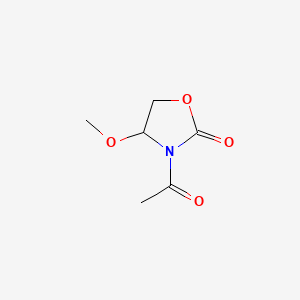

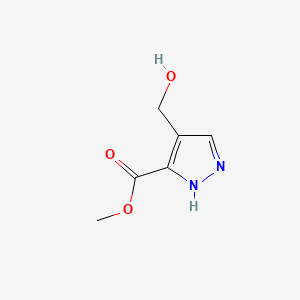
![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)
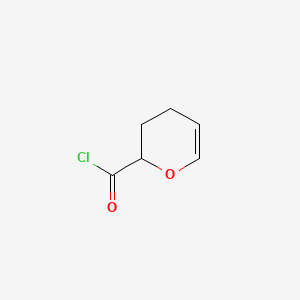
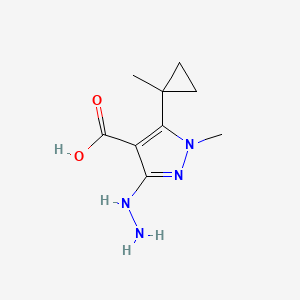
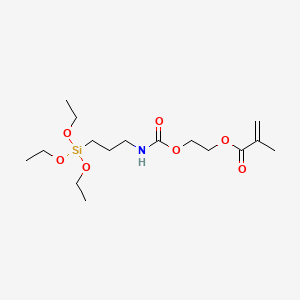
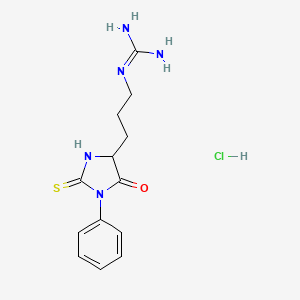
![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)
